molecular formula C21H18N4O5 B2926645 1-(2-methoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251704-85-4

1-(2-methoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2926645
CAS No.: 1251704-85-4
M. Wt: 406.398
InChI Key: HTQLKFZPKZEJLI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a high-purity chemical compound offered for research and development purposes. This complex molecule features a pyrazine-2,3(1H,4H)-dione core, a privileged structure in medicinal chemistry, which is functionalized with methoxyphenyl and 1,2,4-oxadiazolyl groups. These structural motifs are commonly associated with diverse biological activities, making the compound a valuable scaffold for investigative applications. The 1,2,4-oxadiazole ring is a well-known pharmacophore often incorporated into molecules to enhance their binding affinity to biological targets and to improve metabolic stability . Compounds containing this heterocycle, alongside methoxy-substituted aromatic systems, are frequently explored in antibacterial research, particularly against drug-resistant pathogens like Staphylococcus aureus . Furthermore, derivatives of pyrazine have been investigated as inhibitors of enzymes such as phosphodiesterase 10 (PDE10), indicating potential applications in central nervous system disorder research . The presence of electron-donating methoxy groups may enhance these biological interactions . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs aimed at developing new therapeutic agents. Its multifunctional design allows for further chemical modifications to explore structure-activity relationships and optimize desired properties. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-28-15-9-7-14(8-10-15)19-22-18(30-23-19)13-24-11-12-25(21(27)20(24)26)16-5-3-4-6-17(16)29-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQLKFZPKZEJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N4O4\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This compound features a pyrazine core linked to a methoxyphenyl group and an oxadiazole moiety. The presence of these functional groups is significant for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles possess notable antimicrobial properties. For example, compounds bearing the oxadiazole ring have shown activity against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structural components suggest potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary data indicate that similar pyrazine derivatives exhibit IC50 values ranging from 12.8 µM to 99.2 µM against AChE .

3. Anti-inflammatory Properties

Compounds with similar structures have been evaluated for anti-inflammatory effects. The presence of methoxy groups is often associated with enhanced anti-inflammatory activity through modulation of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by structural modifications:

Substituent Effect on Activity
Methoxy groupsIncrease lipophilicity and bioavailability
Oxadiazole moietyEnhances antimicrobial properties
Pyrazine coreContributes to cholinesterase inhibition

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against standard microbial strains. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
  • Cholinesterase Inhibition Study : A comparative analysis of various pyrazine derivatives revealed that modifications at the 4-position significantly enhanced AChE inhibition, with some compounds showing IC50 values as low as 0.466 µM .
  • Anti-inflammatory Activity Assessment : In vitro assays demonstrated that compounds similar to the target molecule reduced TNF-alpha levels in macrophages by up to 50% at concentrations of 10 µM, indicating strong anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: Pyrazine Dione Derivatives

1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione ()
  • Core : Tetrahydropyrazine-2,3-dione (reduced pyrazine dione).
  • Substituents : 4-Chlorophenylmethyl (electron-withdrawing) vs. oxadiazole-methyl (electron-deficient heterocycle).
  • Key Differences :
    • Chlorophenyl increases lipophilicity compared to the oxadiazole group.
    • The reduced pyrazine core may alter conformational flexibility and hydrogen-bonding capacity.
  • Molecular Weight : 342.8 vs. target compound (~427.4).
  • Implications : The oxadiazole substituent in the target compound may enhance metabolic stability and dipole interactions .

Oxadiazole-Containing Analogs

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine ()
  • Oxadiazole Substituent : 3-(4-Trifluoromethylphenyl) vs. 3-(4-methoxyphenyl) in the target compound.
  • Key Differences :
    • Trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups alter oxadiazole ring electronics.
    • Piperidine-morpholine backbone vs. pyrazine dione core.
  • Implications : Trifluoromethyl groups improve metabolic resistance but reduce solubility compared to methoxy .

Triazine Dione Derivatives

2-(3-Methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione ()
  • Core : Triazine-3,5-dione (additional nitrogen compared to pyrazine dione).
  • Substituents : Phenylpyrazole vs. oxadiazole-methyl.
  • Bulky phenylpyrazole may limit membrane permeability compared to the target compound’s compact oxadiazole-methyl group.
  • Molecular Weight : 393.37 vs. ~427.4.
  • Implications : Triazine cores are more polar but may face synthetic challenges .

Pyrazoline Derivatives

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline ()
  • Core : 2-Pyrazoline (five-membered ring with adjacent nitrogens).
  • Substituents : 4-Methoxyphenyl aligns with the target compound’s substituents.
  • Key Differences: Pyrazoline lacks the dione functionality, reducing hydrogen-bonding capacity. Melting Point: 120–124°C (pyrazoline) vs. unknown for the target compound.
  • Implications : Pyrazolines are synthetically accessible but less stable than pyrazine diones .

Structural and Functional Analysis

Substituent Effects

Group Electronic Effect Pharmacokinetic Impact
4-Methoxyphenyl (target) Electron-donating ↑ Solubility, moderate metabolic stability
4-Trifluoromethylphenyl () Electron-withdrawing ↓ Solubility, ↑ metabolic stability
4-Chlorophenyl () Electron-withdrawing ↑ Lipophilicity, potential toxicity

Core Structure Impact

Core Hydrogen-Bonding Capacity Conformational Flexibility
Pyrazine-2,3-dione (target) High (two ketones) Moderate
Tetrahydropyrazine dione () Reduced (single ketone) High
Triazine dione () Very High (three nitrogens) Low

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